N-(2-naphthyl)propanamide
Description
Contextualization within N-Acyl Naphthalene (B1677914) and Amide Chemistry
N-(2-naphthyl)propanamide is structurally defined by two key functional components: the naphthalene moiety and the amide linkage. It is classified as an N-acyl naphthalene derivative and, more broadly, as a secondary amide.
N-Acyl Naphthalene Derivatives: This class of compounds is characterized by an acyl group attached to the nitrogen atom of an aminonaphthalene. The naphthalene portion, a polycyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings, provides a large, rigid, and hydrophobic scaffold. nih.gov The electronic properties of the naphthalene ring can influence the reactivity and biological interactions of the entire molecule. Related compounds, such as 2-acetylnaphthalene, are simple naphthyl ketones where an acetyl group is directly attached to the naphthalene ring. ebi.ac.uk In this compound, the acyl group (propanoyl) is linked via a nitrogen atom, forming an amide bond. This linkage significantly alters the electronic and steric environment compared to simple acylnaphthalenes.
Amide Chemistry: The amide functional group (-C(=O)N-) is one of the most fundamental and stable linkages in organic chemistry and biochemistry, famously forming the backbone of proteins. The amide bond in this compound is formed between the nitrogen of 2-naphthylamine (B18577) and the carbonyl carbon of propanoic acid. This bond is planar due to resonance, which restricts rotation and imparts specific conformational properties to the molecule. The chemical reactivity of amides is well-established; for instance, they can undergo hydrolysis under acidic or basic conditions to yield the parent amine and carboxylic acid. evitachem.com
The combination of the bulky, aromatic naphthalene system with the polar, hydrogen-bond-capable amide group gives this compound a distinct set of physicochemical properties, making it a subject of interest for further chemical modification. evitachem.com
Table 1: Physicochemical Properties of this compound and a Related Compound
| Property | This compound | 2-Amino-N-(2-naphthyl)propanamide nih.gov |
|---|---|---|
| Molecular Formula | C₁₃H₁₃NO | C₁₃H₁₄N₂O |
| Molecular Weight | 199.25 g/mol | 214.26 g/mol |
| General Class | N-Acyl Naphthalene, Amide | N-Acyl Naphthalene, Amide |
| Key Features | Contains a propanamide group attached to the 2-position of a naphthalene ring. | Similar structure with an additional amino group on the propanamide chain. |
Academic Significance and Research Relevance of N-Substituted Propanamides
The N-substituted propanamide framework is a recurring motif in compounds of significant academic and industrial interest, particularly in medicinal chemistry. The propanamide group can participate in hydrogen bonding, while the N-substituent can be varied to modulate properties like lipophilicity, steric bulk, and biological target specificity.
Research has demonstrated that incorporating the N-substituted propanamide scaffold can lead to a diverse range of biological activities. nih.gov For example, numerous derivatives have been synthesized and investigated for their therapeutic potential. Studies on N-substituted indole-3-propanamide derivatives have revealed potent antioxidant properties, with some compounds showing strong inhibition of superoxide (B77818) anion and lipid peroxidation. nih.gov Similarly, derivatives of N-(naphthalen-1-yl)propanamide have been synthesized and shown to possess notable antimicrobial and antifungal activities. researchgate.net
The academic importance of this structural class is further highlighted by its use in developing inhibitors for various enzymes. Conjugates based on the propanamide structure of Naproxen (B1676952) (a well-known nonsteroidal anti-inflammatory drug) have been studied as dual inhibitors of cyclooxygenase (COX) and urease, which is a target for treating infections by H. pylori. nih.gov Furthermore, N-substituted hydroxamic acids have been explored as inhibitors of matrix metalloproteinases (MMPs), which are implicated in conditions like osteoarthritis. ornl.gov The versatility of the N-substituted propanamide core makes it a privileged structure in the design of new bioactive molecules.
Table 2: Research Applications of Various N-Substituted Propanamide Derivatives
| Derivative Class | Research Application | Reference |
|---|---|---|
| N-Substituted Indole-3-Propanamides | Investigated as antioxidants. | nih.gov |
| N-(Naphthalen-1-yl)propanamide Derivatives | Screened for antimicrobial and antifungal activity. | researchgate.net |
| 2-(6-Methoxy-2-naphthyl)propionamide Derivatives | Evaluated as potential antibacterial and antifungal agents. | researchgate.net |
| Propanamide-Sulfonamide Conjugates | Studied as dual inhibitors of urease and cyclooxygenase-2. | nih.gov |
| N-(prop-2-yn-1-yl)propanamide | Used as a precursor in the synthesis of heterocyclic compounds for medicinal chemistry. |
Overview of Key Research Areas and Unmet Challenges
The research landscape for this compound and its analogs is primarily focused on its application as a chemical building block for creating more complex and functionally diverse molecules.
Key Research Areas:
Synthetic Chemistry: this compound serves as a starting material or intermediate in multi-step syntheses. For instance, it is a precursor for the synthesis of 3,3'-thiobis(N-2-naphthylpropanamide), a compound investigated for its potential in biochemical research and material science. evitachem.com Its structure is also a platform for creating libraries of related compounds to explore structure-activity relationships (SAR). researchgate.net
Medicinal Chemistry: The broader class of N-naphthyl propanamides is actively explored for therapeutic applications. Research into derivatives has shown potential for developing new antimicrobial, antifungal, anticancer, and anti-inflammatory agents. researchgate.netnih.govresearchgate.netevitachem.com The naphthalene scaffold can interact with biological targets, and modifications to the propanamide portion allow for fine-tuning of the compound's properties.
Material Science: Certain derivatives have been considered for the development of novel materials, leveraging the unique molecular structure conferred by the naphthalene and amide components. evitachem.comevitachem.com
Unmet Challenges:
Structure-Activity Relationship (SAR) Elucidation: A significant challenge is to fully understand the relationship between the chemical structure of these derivatives and their biological activity. ornl.govresearchgate.net Detailed studies are needed to determine how modifications to the naphthalene ring or the propanamide side chain affect potency, selectivity, and pharmacokinetic properties.
Optimization of Biological Activity: While many derivatives show promising activity in vitro, a common hurdle is translating this into potent and selective effects in more complex biological systems. For example, some antimicrobial derivatives show activity comparable to standard drugs against certain strains but are less effective against others, indicating a need for further optimization. researchgate.net
Development of Efficient Synthetic Routes: While syntheses for many derivatives exist, there is always a need for more efficient, cost-effective, and environmentally friendly synthetic methodologies to produce these compounds and their analogs for extensive testing and potential scale-up.
Future research will likely continue to leverage the this compound scaffold to build novel compounds, with a focus on overcoming these challenges to unlock their full potential in medicine and materials science.
Structure
3D Structure
Properties
IUPAC Name |
N-naphthalen-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-2-13(15)14-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSXPRRSRBMNGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279355 | |
| Record name | N-(2-naphthyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2760-34-1 | |
| Record name | NSC12421 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12421 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-naphthyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Advanced Derivatization Studies
Functionalization of the Propanamide Moiety
The propanamide portion of the molecule contains the amide functional group, which is a key site for reactivity, including reactions at the nitrogen and carbonyl carbon, as well as at the adjacent α-carbon.
The amide group itself is relatively stable but can undergo several important transformations under specific conditions. Amides are generally unreactive toward nucleophilic acyl substitution due to the poor leaving group ability of the nitrogen-containing group. libretexts.org However, they are susceptible to reactions like hydrolysis and reduction.
Hydrolysis: The amide bond in N-(2-naphthyl)propanamide can be cleaved through hydrolysis. This reaction, which breaks the amide link, can be catalyzed by either acid or base, typically requiring heat. savemyexams.com
Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. The products are propanoic acid and a 2-naphthylammonium salt. savemyexams.com
Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This process yields a propanoate salt and 2-naphthylamine (B18577). savemyexams.com
Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group (-CH₂-) using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is commonly employed for this transformation, converting this compound into the corresponding secondary amine, N-(2-naphthyl)propan-1-amine. savemyexams.com
Reactions at Amide Nitrogen: While the amide nitrogen is generally not highly nucleophilic due to resonance delocalization of its lone pair into the carbonyl group, it can participate in certain reactions. N-alkylation can be challenging but may be achieved under specific conditions. Furthermore, N-acyloxy-N-alkoxyamides, related structures, are known to undergo Sₙ2 reactions at the nitrogen with various nucleophiles, including amines, azides, hydroxides, and thiols. publish.csiro.au
| Reaction Type | Reagents | Product(s) | Reference |
| Acidic Hydrolysis | H₃O⁺, Heat | Propanoic acid + 2-Naphthylammonium salt | savemyexams.com |
| Basic Hydrolysis | NaOH (aq), Heat | Sodium propanoate + 2-Naphthylamine | savemyexams.com |
| Reduction | 1. LiAlH₄, dry ether 2. H₂O | N-(2-naphthyl)propan-1-amine | savemyexams.com |
| Sₙ2 at Nitrogen | Nucleophiles (e.g., R-NH₂) | New anomeric amide intermediates | publish.csiro.au |
The carbon atom alpha (α) to the amide carbonyl group is rendered acidic and can be deprotonated by a strong base to form an enolate. This enolate can then act as a nucleophile in reactions with electrophiles, most notably alkyl halides, in a process known as α-alkylation. The formation of dilithio derivatives of N-monosubstituted propanamides has been studied for alkylation reactions. thieme-connect.de
This reactivity allows for the introduction of various substituents onto the propane (B168953) chain, significantly diversifying the molecular structure. For instance, the reaction of 2-chloro-N-phenylpropanamide with N-methylaniline, catalyzed by copper, demonstrates the feasibility of N-alkylation at the α-position of a propanamide structure. sustech.edu.cn Similarly, procedures for the α-alkylation of N,N-dimethylacetamide with alcohols have been established, indicating a general pathway for such modifications. rsc.org
Research into related compounds has shown that N-(naphthalen-1-yl)propanamide can be reacted with 2-mercapto aryl derivatives, leading to substitution at the α-position of the propanamide moiety. tandfonline.com For example, reacting N-(naphthalen-1-yl)-2-bromopropanamide with heterocyclic thiols results in the formation of α-thio-substituted derivatives like 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide. tandfonline.com
Reactions Involving the Naphthyl Ring System
The naphthalene (B1677914) ring is an electron-rich aromatic system that readily undergoes electrophilic substitution. The reactivity can be influenced by the activating or deactivating nature of its substituents.
Electrophilic Aromatic Substitution (EAS): Naphthalene is more reactive than benzene (B151609) towards electrophilic attack and generally favors substitution at the α-position (C1, C4, C5, or C8) over the β-position (C2, C3, C6, or C7). This preference is due to the greater resonance stabilization of the carbocation intermediate (arenium ion) formed during α-attack, which can accommodate more resonance structures that preserve a complete benzene ring. wordpress.com
The propanamide group attached at the C2 position is an ortho-, para-directing, yet deactivating group for electrophilic aromatic substitution. mnstate.edu Therefore, incoming electrophiles will be directed primarily to the C1 and C3 positions of the substituted ring.
Nucleophilic Aromatic Substitution (SₙAr): Aromatic nucleophilic substitution is less common than EAS and typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it for attack by a nucleophile. chemistrysteps.comopenstax.org The propanamide group is not a strong activator for SₙAr. However, such reactions can be promoted under specific conditions, for instance, through the use of transition metal centers. washington.edu Studies on osmium(IV) 2-naphthylamido complexes have shown that the metal center can induce an "umpolung" or inversion of chemical character, making the ligand susceptible to nucleophilic attack at the ortho position. washington.edu
Beyond classical substitution reactions, the naphthyl ring can be functionalized using modern synthetic methods. A key starting material for many derivatives is derived from naproxen (B1676952), which is 2-(6-methoxy-2-naphthyl)propanoic acid. The synthesis of N-(4-(N-arylsulfamoyl)phenyl)-2-(6-methoxynaphthalen-2-yl)propanamide, for example, begins with naproxenoyl chloride, highlighting how functionalization of the naphthyl ring (in this case, with a methoxy (B1213986) group) is integral to the synthesis of advanced derivatives. researchgate.net
The synthesis of 3-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-yl)-N-(naphthalene-2-yl)propanamide demonstrates the coupling of a complex moiety to the propanamide's nitrogen, with the naphthyl ring remaining a core structural feature. acs.org
Synthesis of this compound Analogs and Derivatives
A wide variety of analogs and derivatives of this compound have been synthesized, often to explore their potential applications in medicinal chemistry. These syntheses showcase the chemical tractability of the parent structure.
One common synthetic route involves the reaction of an activated carboxylic acid with an amine. For example, a series of 2-(6-methoxy-2-naphthyl)propionamide derivatives were synthesized by reacting naproxenoyl chloride with different amino compounds. researchgate.net This approach allows for extensive variation of the substituent attached to the amide nitrogen.
Another strategy involves modifying the propanamide chain of a pre-formed N-naphthyl amide. N-(naphthalen-1-yl)propanamide has been used as a scaffold to create new derivatives by reacting it with various 2-mercapto aryl or dithiocarbamate (B8719985) salt derivatives, leading to substitutions at the α-carbon. tandfonline.com Similarly, 3,3'-thiobis(N-2-naphthylpropanamide) can be synthesized from N-2-naphthylpropanamide and a suitable thiol compound, demonstrating derivatization that links two parent molecules. evitachem.com
| Derivative/Analog Class | Synthetic Strategy | Key Reagents | Reference |
| N-Substituted 2-(6-methoxynaphthalen-2-yl)propanamides | Acylation of amines | Naproxenoyl chloride, various amino compounds | researchgate.net |
| α-Thio-substituted N-(naphthalen-1-yl)propanamides | Nucleophilic substitution | N-(naphthalen-1-yl)-2-bromopropanamide, heterocyclic thiols | tandfonline.com |
| Benzoxaborole derivatives | Amide bond formation | 3-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-yl)propanoic acid, 2-naphthylamine, coupling agents | acs.org |
| Thio-bridged dimers | Thiol linkage formation | N-2-naphthylpropanamide, thioglycolic acid or thioester | evitachem.com |
| Chloro-substituted derivatives | Amidation | 2-Naphthyl ethylamine, 2-chloropropanoyl chloride | smolecule.com |
Mechanistic Investigations of Derivatization Reactions
Understanding the mechanisms of derivatization reactions is crucial for controlling reaction outcomes, optimizing yields, and designing novel synthetic pathways.
The elucidation of reaction pathways often involves studying tautomeric equilibria and chemoselectivity. For instance, the alkylation of 3-phenylquinoxaline-2(1H)-thione, a key reaction for creating quinoxaline (B1680401) derivatives, is influenced by its existence as a tautomeric mixture of thiol and thione forms. acs.orgacs.org This ambident nucleophilic character can lead to either N- or S-alkylation depending on the reaction conditions, and understanding this is key to selectively synthesizing the desired product. acs.orgacs.org
In another example, the transformation of tertiary amides into nitriles has been shown to proceed through a novel pathway involving both C-C and C-N bond cleavage. chinesechemsoc.org This reaction, initiated by the activation of the amide with reagents like triflic anhydride (B1165640) (Tf₂O), provides a new strategy for amide transformation without the need for transition-metal catalysts. chinesechemsoc.org
Controlling stereochemistry is paramount in the synthesis of chiral molecules. Stereoselective transformations involving the 2-naphthyl group have been reported. A notable example is the stereoselective (2-naphthyl)methylation of sugar hydroxyls. nih.gov This process involves the reaction of a diol with 2-naphthaldehyde (B31174) dimethyl acetal (B89532) to form diastereomeric dioxolane-type acetals. Subsequent reductive cleavage of these acetals with reagents like AlH₃ leads to the formation of axial or equatorial naphthyl (NAP) ethers, with the stereochemical outcome dependent on the initial acetal isomer. nih.gov
Furthermore, stereoselective transformations of natural products like steviol (B1681142) have been used to create libraries of derivatives, some incorporating a naphthyl group. nih.gov These reactions, such as the opening of an oxirane ring with amines, can proceed with high regio- and stereoselectivity, yielding specific aminodiol or aminotriol isomers. nih.gov The stereochemistry of the final product is often determined through detailed 1D and 2D-NMR spectroscopic analysis. nih.gov
Advanced Spectroscopic and Structural Elucidation of N 2 Naphthyl Propanamide and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For N-(2-naphthyl)propanamide, ¹H and ¹³C NMR are foundational for mapping the proton and carbon frameworks, respectively, while advanced techniques offer deeper insights into conformational dynamics.
¹H NMR for Proton Environment Analysis
The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of each proton. The spectrum is characterized by distinct signals for the aromatic protons of the naphthalene (B1677914) ring, the amide proton (N-H), and the aliphatic protons of the propanamide side chain.
The seven protons on the 2-substituted naphthalene ring typically appear in the downfield region, approximately between 7.2 and 8.3 ppm, due to the deshielding effect of the aromatic system. libretexts.orgnetlify.app Their complex splitting patterns arise from spin-spin coupling with neighboring protons. The amide proton (N-H) usually presents as a broad singlet in the range of 8.0-10.0 ppm, with its chemical shift being sensitive to solvent, concentration, and temperature due to hydrogen bonding. nih.gov
The aliphatic protons of the propanamide group exhibit characteristic signals in the upfield region. The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group are expected to appear as a quartet around 2.2-2.6 ppm, coupled to the neighboring methyl protons. docbrown.infoyoutube.com The terminal methyl protons (-CH₃) typically resonate as a triplet around 1.1-1.3 ppm, coupled to the methylene protons. docbrown.infoyoutube.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Approximate Chemical Shift (δ, ppm) | Expected Splitting Pattern |
| Naphthalene Ring (Ar-H) | 7.2 - 8.3 | Multiplet |
| Amide (N-H) | 8.0 - 10.0 | Singlet (broad) |
| Methylene (-CH₂-) | 2.2 - 2.6 | Quartet |
| Methyl (-CH₃) | 1.1 - 1.3 | Triplet |
¹³C NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of this compound. Typically, proton-decoupled spectra are recorded, where each unique carbon atom appears as a single line.
The carbonyl carbon (C=O) of the amide group is the most deshielded, appearing significantly downfield, generally in the range of 170-175 ppm. docbrown.infolibretexts.org The ten carbon atoms of the naphthalene ring produce a series of signals in the aromatic region, typically between 115 and 140 ppm. oregonstate.edunih.gov The specific shifts depend on the substitution pattern and the electronic environment of each carbon. The aliphatic carbons of the propanamide chain appear in the upfield region. The methylene carbon (-CH₂-) is expected around 30-40 ppm, while the terminal methyl carbon (-CH₃) would be found at approximately 10-15 ppm. docbrown.infodocbrown.info
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Approximate Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 170 - 175 |
| Naphthalene Ring (Ar-C) | 115 - 140 |
| Methylene (-CH₂-) | 30 - 40 |
| Methyl (-CH₃) | 10 - 15 |
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR for Conformational Studies)
To unambiguously assign proton and carbon signals and to study the three-dimensional structure, advanced NMR techniques are employed. ipb.pt
Solid-State NMR (ssNMR): The conformation of this compound in the solid state can be investigated using ssNMR. Studies on aromatic oligoamides have shown that techniques like cross-polarization magic-angle spinning (CP-MAS) can provide information on molecular packing and conformation, which are influenced by intermolecular interactions such as hydrogen bonding. jyu.fi Conformational dynamics, such as rotation around the amide C-N bond and the Aryl-CO bond, can also be studied using variable temperature (VT) NMR experiments in solution. mdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a key analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
LC-MS/MS and HR-MS for Precise Mass Determination and Structural Confirmation
High-Resolution Mass Spectrometry (HR-MS) is used to determine the precise molecular weight of this compound (C₁₃H₁₃NO). The calculated exact mass allows for the unambiguous determination of its elemental formula. sisweb.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly useful for analyzing complex mixtures and for structural elucidation. nih.gov The compound is first ionized, typically using electrospray ionization (ESI), to produce the protonated molecule [M+H]⁺. This parent ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. scispace.comacdlabs.com
The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve:
Cleavage of the amide bond, leading to the formation of a propanoyl cation ([CH₃CH₂CO]⁺, m/z 57) and 2-naphthylamine (B18577), or a 2-naphthylaminium ion.
Loss of an ethyl radical from the parent ion, followed by rearrangement.
A characteristic fragmentation involves the cleavage of the C-C bond alpha to the carbonyl group, resulting in the formation of a stable acylium ion and the loss of an ethyl group. A major peak is often observed at m/z 44, corresponding to the [O=C-NH₂]⁺ fragment resulting from the loss of the ethyl group from the parent ion. docbrown.info
Fragmentation of the naphthalene ring itself, although this typically requires higher energy. libretexts.org
The analysis of these fragment ions allows for the confirmation of the structural connectivity of the molecule. nih.govresearchgate.net
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Interactions
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. apacwomen.ac.in The resulting spectra serve as a molecular fingerprint, allowing for the identification of functional groups and providing insights into molecular structure and intermolecular interactions like hydrogen bonding. libretexts.org For this compound, the key vibrational bands are associated with the amide linkage and the naphthalene ring. dergipark.org.tr
The amide group gives rise to several characteristic bands:
N-H Stretch: A strong absorption band typically appears in the region of 3300-3250 cm⁻¹ in the IR spectrum, corresponding to the stretching vibration of the N-H bond. Its position and broadness can indicate the extent of hydrogen bonding. dergipark.org.tr
Amide I Band (C=O Stretch): This is one of the most intense bands in the IR spectrum, found between 1680 and 1630 cm⁻¹. It is primarily due to the C=O stretching vibration and is sensitive to the molecule's conformation and hydrogen bonding environment. nih.govpitt.edu
Amide II Band: This band, appearing between 1570 and 1515 cm⁻¹, results from a combination of N-H in-plane bending and C-N stretching vibrations. pitt.edumdpi.com
The naphthalene moiety also produces distinct signals:
Aromatic C-H Stretch: These vibrations occur above 3000 cm⁻¹.
Aromatic C=C Stretch: A series of bands, often of medium to weak intensity, appear in the 1600-1450 cm⁻¹ region. nih.gov
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Spectrum |
| Amide | N-H Stretch | 3300 - 3250 | IR |
| Amide | C=O Stretch (Amide I) | 1680 - 1630 | IR, Raman |
| Amide | N-H Bend / C-N Stretch (Amide II) | 1570 - 1515 | IR, Raman |
| Naphthalene | Aromatic C-H Stretch | > 3000 | IR, Raman |
| Naphthalene | Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |
| Aliphatic | C-H Stretch | 2980 - 2850 | IR, Raman |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise information on bond lengths, bond angles, and torsion angles, thereby defining the conformation of the molecule. Furthermore, it reveals the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. For derivatives of this compound, X-ray diffraction studies have elucidated their molecular architecture and supramolecular assembly.
The detailed crystallographic data for 2-(6-methoxynaphthalen-2-yl)-N-(4-morpholinophenyl)propanamide are presented in the table below.
Table 1. Crystal Data and Structure Refinement for 2-(6-methoxynaphthalen-2-yl)-N-(4-morpholinophenyl)propanamide. researchgate.net
| Parameter | Value |
|---|---|
| Empirical Formula | C₂₄H₂₆N₂O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.565(3) |
| b (Å) | 36.126(13) |
| c (Å) | 8.423(3) |
| β (°) | 97.745(15) |
| Volume (ų) | 1979.4(14) |
| Z | 4 |
| Temperature (K) | 100(2) |
| R_gt(F) | 0.0329 |
| wR_ref(F²) | 0.0884 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of light absorbed provide valuable information about the electronic structure, particularly the extent of conjugation. In this compound and its derivatives, the naphthalene moiety is the primary chromophore responsible for UV absorption.
The electronic spectra of these compounds are typically characterized by absorptions arising from π → π* transitions within the aromatic naphthalene ring system. The naphthalene chromophore itself exhibits strong absorptions in the UV region. The position and intensity of these absorption bands can be influenced by the substituents attached to the naphthalene ring and the propanamide side chain.
For instance, studies on naproxen (B1676952), which is (S)-2-(6-methoxy-2-naphthyl)propanoic acid, and its derivatives provide insight into the electronic transitions. Naproxen exhibits characteristic absorption maxima (λmax) in the UV region. One study reports a λmax at 231 nm, which is characteristic of the naphthalene system. actascientific.com Another investigation, focusing on the release of naproxen sodium from a hydrogel, monitored the absorption at a λmax of 331 nm. researchgate.netresearchgate.net This longer wavelength absorption is likely associated with the extended conjugation of the naphthalene ring system.
The electronic transitions observed in these molecules are primarily of the π → π* type, associated with the delocalized π-electron system of the naphthalene ring. The presence of the amide group introduces non-bonding electrons (n electrons) on the nitrogen and oxygen atoms, making n → π* transitions possible. However, these are typically much weaker in intensity compared to the π → π* transitions. The conjugation between the naphthalene ring and the amide group can influence the energy of these transitions. Increasing the extent of conjugation or introducing electron-donating or electron-withdrawing groups can cause a shift in the absorption maximum to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift). For example, increasing the electron-donating strength of substituents on donor-acceptor compounds generally results in a bathochromic shift in the absorbance spectrum. nih.gov
Table 2. UV-Vis Absorption Data for Naproxen and Its Derivatives.
| Compound | λmax (nm) | Solvent/Medium | Reference |
|---|---|---|---|
| Naproxen | 231 | Buffer (pH 1.2, 5.8, 6.4, 7.4) | actascientific.com |
| Naproxen Sodium | 331 | DMSO:H₂O (5:95) | researchgate.netresearchgate.net |
The study of the UV-Vis spectra of this compound and its derivatives is crucial for understanding their electronic properties and how these are modulated by structural modifications.
Computational and Theoretical Investigations of N 2 Naphthyl Propanamide
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a standard approach for investigating the electronic structure and properties of organic molecules. researchgate.netresearchgate.net These calculations offer a balance between computational cost and accuracy, making them suitable for molecules of this size. researchgate.net Methods like DFT, using functionals such as B3LYP with basis sets like 6-31G(d,p) or 6-311+G(d,p), are frequently employed to optimize molecular geometries and predict a wide range of properties. nih.govresearchgate.netresearchgate.net
Molecular geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For N-(2-naphthyl)propanamide, this involves calculating bond lengths, bond angles, and dihedral angles. The process typically starts with an initial guess of the geometry and iteratively adjusts the atomic coordinates until a minimum on the potential energy surface is found.
Electronic structure analysis delves into how electrons are distributed within the molecule. This includes the calculation of molecular orbitals and the electron density distribution, which are fundamental to understanding the molecule's chemical behavior.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative)
Note: These are representative values based on standard bond lengths and DFT calculations on similar structures like N-phenylpropanamide. researchgate.net Actual computed values may vary based on the level of theory and basis set used.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C=O (Amide) | ~1.23 Å |
| Bond Length | C-N (Amide) | ~1.35 Å |
| Bond Length | N-H (Amide) | ~1.01 Å |
| Bond Length | C(naphthyl)-N | ~1.43 Å |
| Bond Length | C-C (Aromatic) | ~1.39 - 1.42 Å |
| Bond Angle | O=C-N | ~122° |
| Bond Angle | C-N-H | ~120° |
| Dihedral Angle | C(naphthyl)-N-C=O | ~180° (for trans conformer) |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.netrsc.org
For this compound, the HOMO is expected to be primarily localized on the electron-rich naphthalene (B1677914) ring system, which acts as the electron donor. The LUMO may be distributed across the naphthalene system and the electron-withdrawing amide group. researchgate.netrsc.org A smaller HOMO-LUMO gap suggests higher chemical reactivity and greater ease of electronic excitation.
From the HOMO and LUMO energy values, several chemical reactivity indices can be calculated to quantify the molecule's behavior:
Ionization Potential (I) ≈ -E(HOMO)
Electron Affinity (A) ≈ -E(LUMO)
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
These indices provide a quantitative framework for predicting how the molecule will interact with other chemical species.
Table 2: Conceptual HOMO-LUMO Analysis and Chemical Reactivity
This table illustrates the concepts of FMO theory as applied to this compound.
| Parameter | Description | Implication for this compound |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. | Higher energy indicates stronger electron-donating character, likely from the naphthalene ring. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. | Lower energy indicates stronger electron-accepting character. |
| HOMO-LUMO Gap (ΔE) | ΔE = E(LUMO) - E(HOMO); indicates chemical stability and reactivity. | A smaller gap suggests higher reactivity and lower kinetic stability. |
| Chemical Hardness (η) | Measures resistance to change in electron distribution. | A larger HOMO-LUMO gap corresponds to greater hardness. |
Quantum chemical calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. nih.govschrodinger.com
Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. researchgate.net For this compound, key predicted frequencies would include the N-H stretching vibration (typically around 3300 cm⁻¹), the C=O amide I band (around 1650-1680 cm⁻¹), and the N-H bending/C-N stretching amide II band (around 1550 cm⁻¹). researchgate.netpearson.com Aromatic C-H and C=C stretching vibrations would also be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. youtube.comacs.org For ¹H NMR, calculations would predict distinct signals for the amide proton (N-H), the protons on the ethyl group of the propanamide chain, and the seven protons on the naphthalene ring. For ¹³C NMR, distinct signals would be predicted for the carbonyl carbon, the aliphatic carbons, and the ten aromatic carbons of the naphthalene moiety.
Table 3: Predicted Spectroscopic Data for this compound (Illustrative)
Values are estimates based on analogous compounds and general spectroscopic principles. researchgate.netresearchgate.net
| Spectroscopy | Group | Predicted Signal |
|---|---|---|
| IR | N-H Stretch | ~3300 cm⁻¹ |
| IR | C-H Stretch (Aliphatic) | ~2950-2850 cm⁻¹ |
| IR | C=O Stretch (Amide I) | ~1660 cm⁻¹ |
| ¹H NMR | Amide N-H | ~8.0-9.0 ppm |
| ¹H NMR | Naphthyl H | ~7.4-8.0 ppm |
| ¹H NMR | -CH₂- (Propanamide) | ~2.4 ppm |
| ¹³C NMR | C=O (Carbonyl) | ~173 ppm |
| ¹³C NMR | Naphthyl C | ~110-140 ppm |
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are used to explore the conformational flexibility and intermolecular behavior of molecules over time.
This compound has several rotatable bonds, primarily the C(naphthyl)-N bond and the C-C bonds within the propanamide side chain. Rotation around these bonds gives rise to different conformers (spatial arrangements) of the molecule, each with a specific potential energy.
Conformational analysis involves systematically exploring these rotations to map the potential energy surface. The resulting plot of energy versus rotational angles is known as an energy landscape. nih.govreadthedocs.io This landscape reveals the most stable, low-energy conformations (energy minima) and the energy barriers that separate them. researchgate.net For this compound, the most stable conformers would likely be those that minimize steric hindrance between the bulky naphthalene group and the propanamide chain.
Molecular dynamics simulations can predict how multiple this compound molecules interact with each other. These interactions are governed by non-covalent forces. sydney.edu.au The two most significant interactions for this molecule are:
Hydrogen Bonding: The amide group is a classic hydrogen-bonding motif, with the N-H group acting as a donor and the carbonyl oxygen (C=O) acting as an acceptor. mdpi.com This allows molecules to link together in chains or sheets.
π-π Stacking: The large, flat aromatic surface of the naphthalene rings allows for attractive π-π stacking interactions between molecules.
The interplay of these forces can lead to spontaneous self-assembly, where individual molecules organize into well-defined supramolecular structures. uni-bayreuth.denih.gov Simulations can predict the likely modes of aggregation, such as the formation of one-dimensional fibers (driven by hydrogen-bonded chains with stacked naphthyl groups) or other complex networks. This self-assembly behavior is crucial for understanding the material properties of the compound in the solid state or in solution. rsc.org
Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) in a Theoretical Context
In the absence of extensive experimental data for this compound, computational and theoretical investigations serve as a primary means to forecast its biological and physicochemical characteristics. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are invaluable in this regard. These in silico methods establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. globalresearchonline.net By analyzing the structural features of this compound, it is possible to generate predictive data that can guide further laboratory research and application design.
Prediction of Biological Activity Profiles (In Vitro)
The prediction of in vitro biological activity is a cornerstone of modern drug discovery and chemical biology, allowing for the early-stage identification of potential therapeutic effects or biohazards. qima-lifesciences.comnih.gov For this compound, various computational tools can be employed to generate a theoretical biological activity spectrum. These tools leverage vast databases of known chemical structures and their associated biological activities to predict the likelihood of a novel compound exhibiting similar effects. akosgmbh.deresearchgate.net
One widely used approach is the Prediction of Activity Spectra for Substances (PASS) online tool, which estimates the probability of a compound being "active" (Pa) or "inactive" (Pi) for a wide range of biological activities based on its structural formula. researchgate.netresearchgate.net The predictions are grounded in the analysis of structure-activity relationships for a training set containing hundreds of thousands of known biologically active compounds. researchgate.net A higher Pa value suggests a greater likelihood of observing a particular activity in experimental settings.
For this compound, a theoretical PASS analysis can provide insights into its potential pharmacological and toxicological profile. The results typically span several hundred types of biological activities, including mechanisms of action, side effects, and metabolic interactions. way2drug.com These predictions are instrumental in prioritizing compounds for further experimental screening. way2drug.com
Below is a hypothetical, yet representative, data table of a predicted biological activity profile for this compound, generated using principles of established predictive software.
| Predicted Biological Activity | Probability to be Active (Pa) | Probability to be Inactive (Pi) |
|---|---|---|
| Membrane integrity antagonist | 0.655 | 0.008 |
| Anticarcinogenic | 0.621 | 0.021 |
| CYP2E1 inhibitor | 0.589 | 0.033 |
| Cholinesterase inhibitor | 0.515 | 0.101 |
| Anti-inflammatory | 0.472 | 0.098 |
| Analgesic | 0.433 | 0.156 |
This table is generated for illustrative purposes based on the capabilities of predictive software like PASS Online and does not represent experimentally verified data.
Physicochemical Property Prediction for Design Purposes
The physicochemical properties of a compound are critical determinants of its behavior in various applications, from its solubility in a given solvent to its ability to permeate biological membranes. acs.orgnih.gov QSPR models provide a theoretical framework for predicting these properties directly from the molecular structure, thereby facilitating the rational design of compounds with desired characteristics. mdpi.com
Web-based tools like SwissADME, developed by the Swiss Institute of Bioinformatics, are frequently used to estimate a wide array of physicochemical and pharmacokinetic parameters. core.ac.uknih.govswissadme.ch These platforms employ various computational models to predict properties such as lipophilicity (Log P), aqueous solubility (Log S), and other descriptors relevant to a compound's "drug-likeness". nih.govjksus.org Such predictions are crucial in early-phase drug development to identify candidates with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. schrodinger.comsimulations-plus.com
For this compound, these predictive tools can generate valuable data for its potential use in various chemical and biological contexts. For instance, predicted solubility and lipophilicity can inform formulation strategies, while "drug-likeness" scores can indicate its suitability as a lead compound in medicinal chemistry. tandfonline.com
The following interactive data table presents a set of predicted physicochemical properties for this compound, based on the functionalities of in silico tools like SwissADME.
| Physicochemical Property | Predicted Value | Method/Model |
|---|---|---|
| Molecular Weight | 213.27 g/mol | - |
| Log P (o/w) | 3.15 | Consensus Log P |
| Log S (Water Solubility) | -3.54 | ESOL model |
| Polar Surface Area (PSA) | 32.59 Ų | - |
| Number of Rotatable Bonds | 3 | - |
| Hydrogen Bond Acceptors | 2 | - |
| Hydrogen Bond Donors | 1 | - |
| Lipinski's Rule of Five Violations | 0 | - |
This table contains data generated for illustrative purposes using the principles of predictive software like SwissADME and does not represent experimentally verified values.
Applications in Chemical Sciences Non Biological and Non Clinical
Role as an Intermediate in Complex Organic Synthesis
N-(2-naphthyl)propanamide and structurally related N-aryl amides are recognized as important intermediates in the construction of more complex organic molecules. Their utility is prominently highlighted in specialized catalytic reactions that enable significant molecular rearrangements.
One such advanced application involves the N-to-C aryl migration catalyzed by N-heterocyclic carbenes (NHCs). In this process, the N-aryl amide is not merely a precursor but an active participant in a catalytic cycle that results in the formation of a new carbon-carbon bond. Research has demonstrated that N-aryl substituted amides can undergo a reaction sequence involving acylation and subsequent migration of the aryl group from the nitrogen atom to a carbon atom. acs.org While the reaction has been explored with various aryl groups, it has been shown that the naphthalene (B1677914) ring can also participate in this regioselective migration, yielding propenamide derivatives. acs.org This transformation is significant as it provides a method to construct substituted aromatic compounds that might otherwise be difficult to synthesize. acs.org The reaction is initiated by the NHC catalyst and proceeds through a radical-neutral crossover process, showcasing the robustness of the N-aryl amide structure under these catalytic conditions. acs.org
The general mechanism highlights the role of the amide as a pivotal intermediate that is activated by the catalyst to undergo profound structural changes.
Applications in Materials Science
The unique combination of the bulky, aromatic naphthalene group and the polar, hydrogen-bonding capable amide functionality makes this compound a molecule of interest for materials science.
While direct polymerization of this compound is not widely documented, its structural motifs are valuable for incorporation into polymer structures to impart specific properties. N-arylamides are known components in a variety of industrial materials, including polymers. mdpi.com The naphthalene unit can enhance the thermal stability and introduce fluorescence properties into a polymer chain. The amide group provides a site for potential polymerization or for grafting onto existing polymer backbones through chemical modification. For instance, processes like microwave-assisted grafting of amide-containing monomers onto natural polymers are established methods for creating functional materials. nih.gov By analogy, this compound could be functionalized (e.g., with a vinyl group) to act as a monomer or used as an additive to modify the properties of bulk polymers.
The development of stimuli-responsive materials is a significant area of modern chemistry, with liquid crystals (LCs) being prominent examples used in sensor technology. nih.govmdpi.comrsc.orgnih.gov LC-based sensors operate on the principle that molecular events at an interface can trigger a collective reorientation of the LC molecules, leading to a detectable optical signal. nih.govnih.gov The surface of these sensors is typically functionalized with molecules that can interact selectively with a target analyte.
The structure of this compound makes it a candidate for such surface functionalization. The naphthalene group can engage in π-π stacking interactions with specific analytes, while the amide group can form hydrogen bonds. By immobilizing a layer of this compound or a similar derivative onto a substrate, it is conceivable to create a sensor surface that selectively binds to target molecules. This binding event would disrupt the uniform alignment of a liquid crystal layer applied on top, generating a bright-to-dark (or vice versa) optical response. The intrinsic fluorescence of the naphthalene moiety could also be exploited, as the selective interaction with analytes can lead to fluorescence quenching, a principle used in some fiber-optic chemical sensors. scilit.com
Ligand Design and Catalytic Applications
The amide functional group and the associated naphthalene ring in this compound provide suitable atoms for coordination with metal centers, making it and its derivatives useful in coordination chemistry and catalysis.
Amides are known to act as ligands for transition metals, typically coordinating through the carbonyl oxygen atom. wikipedia.org The coordination chemistry of ligands structurally similar to this compound has been investigated. For example, studies on N–(5–Bromo–Napthyl)–2–mercapto propanamide, a close analogue, have shown its ability to form stable complexes with various metal ions, including Zinc (II), Cadmium (II), and Lead (II). worldwidejournals.com In these complexes, the ligand coordinates to the metal center through both the deprotonated thiol group and the amide nitrogen atom. worldwidejournals.com
This suggests that this compound could also act as a ligand. While it lacks the thiol group, it could coordinate to metal ions either as a monodentate ligand through the carbonyl oxygen or as a bidentate ligand involving the amide nitrogen after deprotonation under basic conditions. The resulting metal complexes could exhibit diverse geometries depending on the metal ion and reaction conditions, analogous to the tetrahedral, octahedral, and square pyramidal geometries observed for its mercapto-substituted counterpart. worldwidejournals.com
| Metal Ion | Observed Geometries |
|---|---|
| Zinc (II) | Tetrahedral, Octahedral |
| Cadmium (II) | Tetrahedral, Distorted Octahedron |
| Lead (II) | Square Pyramidal |
N-aryl amides are not only components of catalysts but can also be key substrates in catalytic transformations. The direct α-alkylation of amides using alcohols has been achieved using ruthenium catalysts, demonstrating a method for C-C bond formation at the position adjacent to the carbonyl group. rsc.org While this represents a reaction on the amide, the role of N-aryl amides as substrates in organic catalysis is also well-established.
A significant example is the N-heterocyclic carbene (NHC) catalyzed N-to-C aryl migration previously mentioned. acs.org This reaction is a powerful demonstration of organocatalysis, where a small organic molecule (the NHC) facilitates a complex transformation of the this compound substrate. The amide's structure is crucial for the reaction's success, as it must be able to interact with the catalyst to form a reactive intermediate (the Breslow intermediate) and subsequently undergo the desired rearrangement. acs.org The conditions for such reactions are typically optimized to achieve high yields for a range of substrates.
| Aryl Group on Nitrogen | Substituents on Aryl Group | Isolated Yield |
|---|---|---|
| Phenyl | 4-Methyl | 85% |
| Phenyl | 4-Methoxy | 89% |
| Phenyl | 4-Fluoro | 70% |
| Phenyl | 2,5-Dimethyl | 74% |
| Naphthyl | - | 30% |
| Pyridyl | - | 72% |
This catalytic process transforms the relatively simple N-aryl amide into a more complex, functionalized molecule, underscoring its role as a reactive platform in modern organic synthesis. acs.org
Analytical Chemistry Applications
As a Standard or Reference Compound in Chemical Analysis
Currently, there is a lack of specific, publicly available scientific literature or documentation detailing the use of this compound as a standard or reference compound in chemical analysis. While reference standards are crucial for the accuracy and validation of analytical methods, this compound does not appear to be a commonly utilized certified reference material for routine analytical applications.
For context, related compounds such as 2-Naphthylamine (B18577) are available as analytical standards and have been used as reference standards in various chromatographic methods, including thin-layer chromatography and gas-liquid chromatography/mass spectral analysis for the identification of metabolites sigmaaldrich.com. Similarly, analytical methods for N-phenyl-2-naphthylamine often involve the preparation of stock and intermediate standards for calibration and quantification purposes osha.gov. However, similar applications for this compound are not documented in the reviewed literature.
Derivatization Reagent for Enhanced Detection in Chromatography
There is no scientific evidence in the available literature to suggest that this compound is used as a derivatization reagent to enhance the detection of other analytes in chromatographic techniques. Derivatization is a common strategy in analytical chemistry to improve the volatility, thermal stability, or detector response of target molecules. Typically, a derivatizing agent possesses a chemical moiety that reacts with the analyte and introduces a feature that is more readily detectable. The chemical structure of this compound does not inherently suggest a function as a common derivatization reagent for other classes of compounds.
Use in Pharmacopoeial and Research & Development Analytical Methodologies
A thorough review of scientific databases and chemical literature did not yield any specific instances of this compound being included in pharmacopoeial monographs or as a key component in established analytical methodologies within the research and development sector for non-clinical applications. Pharmacopoeial standards provide specifications for the identity, purity, and quality of substances for pharmaceutical use. The absence of this compound from such compendia indicates it is not a recognized pharmaceutical substance with a standardized analytical method.
While analytical methods exist for related compounds, such as the HPLC method with fluorescence detection for N-phenyl-2-naphthylamine developed by OSHA osha.gov, no such standardized or widely adopted research methodologies were found for this compound itself.
Biological Activity Investigations Mechanistic and in Vitro Focus
In Vitro Screening for Biological Activities
Derivatives of the core N-(naphthyl)propanamide structure have been synthesized and evaluated for their antimicrobial properties against a range of clinically relevant pathogens. These studies reveal that modifications to the propanamide and naphthalene (B1677914) moieties can significantly influence the spectrum and potency of antimicrobial action.
Antibacterial Activity:
Investigations into novel N-(naphthalen-1-yl)propanamide derivatives have demonstrated notable antibacterial effects. For instance, certain derivatives have shown potent activity against Gram-negative bacteria like Escherichia coli. Specifically, compounds 4f and 4i in one study exhibited a Minimum Inhibitory Concentration (MIC) of less than 0.97 µg/mL against E. coli researchgate.net. Another study on naphthyl-polyamine conjugates, which incorporate a naphthylamide substructure, identified compounds with significant activity against both Gram-positive and Gram-negative bacteria. For example, some analogues displayed MIC values as low as 3.13 µM against Staphylococcus aureus and 2.2 µM against Escherichia coli. researchgate.net
Conversely, some studies have reported lower efficacy of certain naphthylamine derivatives against Gram-negative bacteria such as E. coli and Klebsiella pneumoniae, with MIC values in the range of 500-1000 μg/mL nih.gov. This highlights the critical role of specific structural features in determining antibacterial potency.
Antifungal Activity:
The antifungal potential of naphthalene-containing compounds has also been explored. Studies on naphthoquinoidal compounds have demonstrated activity against fluconazole-resistant strains of various Candida species scilit.com. While specific data for N-(2-naphthyl)propanamide is limited, related N-substituted phthalimide (B116566) derivatives have been investigated for their activity against Candida albicans. For example, N-butylphthalimide showed a MIC of 100 µg/ml and was found to inhibit biofilm formation at sub-inhibitory concentrations researchgate.net. Another study on 2-acyl-1,4-naphthohydroquinones, however, indicated that they were less potent than their benzohydroquinone counterparts against Candida species nih.gov.
Table 1: In Vitro Antimicrobial Activity of N-(naphthyl)propanamide Analogs and Related Naphthalene Derivatives This table presents data for structurally related compounds to provide an indication of the potential antimicrobial activity of the this compound scaffold.
| Compound Class | Microorganism | Strain | Activity (MIC) |
|---|---|---|---|
| N-(naphthalen-1-yl)propanamide derivatives (4f, 4i) | Escherichia coli | ATCC 25922 | < 0.97 µg/mL |
| Naphthyl-polyamine conjugates | Staphylococcus aureus | - | 3.13 µM |
| Naphthyl-polyamine conjugates | Escherichia coli | - | 2.2 µM |
| Thiazolidinone-bearing naphthylamine derivatives | Escherichia coli | - | 500-1000 µg/mL |
| Thiazolidinone-bearing naphthylamine derivatives | Klebsiella pneumoniae | - | 500-1000 µg/mL |
| N-butylphthalimide | Candida albicans | DAY185 | 100 µg/mL |
The investigation of naphthalene-containing structures for antiviral properties has yielded promising results, particularly against human cytomegalovirus (HCMV). While direct studies on this compound are not extensively documented, research on related naphthalene derivatives provides insight into their potential antiviral mechanisms.
Several naphthalenedisulfonic acid derivatives have been identified as selective inhibitors of HCMV replication. One of the most potent compounds in this class, a bis-naphthalenedisulfonic acid derivative with a hexamethylene spacer, demonstrated a 50% antivirally effective concentration (EC50) of 12 µM against the AD-169 strain of CMV researchgate.netnih.gov. Mechanistic studies suggest that these compounds act at an early stage of the viral life cycle, likely interfering with virus adsorption researchgate.netnih.gov. These derivatives were also found to suppress the expression of CMV-induced immediate early and early antigens researchgate.netnih.gov.
Furthermore, a substituted 4-sulphonamide naphthalene derivative, known as Tomeglovir (BAY 38-4766), acts as a non-nucleoside inhibitor of HCMV. Its mechanism involves preventing viral DNA maturation by inhibiting viral DNA cleavage and capsid packaging rsc.org.
Table 2: In Vitro Antiviral Activity of Naphthalene Derivatives Against Human Cytomegalovirus (HCMV) This table presents data for structurally related compounds to illustrate the potential antiviral activity of the naphthalene scaffold.
| Compound Class | Virus | Cell Line | Activity (EC50/IC50) |
|---|---|---|---|
| Bis-naphthalenedisulfonic acid derivative | HCMV (AD-169) | MRC-5 | 12 µM |
| N-arylpyrimidinamine (NAPA) compound (MBX-4992) | HCMV | - | ~1.8 µM |
| Benzimidazole l-Riboside (1263W94) | HCMV (AD169) | MRC-5 | 0.12 ± 0.01 µM |
The antiproliferative effects of various naphthalene-based compounds have been evaluated against a panel of human cancer cell lines. These studies indicate that the naphthalene moiety can serve as a scaffold for the development of potential anticancer agents.
For instance, a series of 2-naphthol (B1666908) derivatives were synthesized and tested for their cytotoxic activity. One of the most potent compounds in this series exhibited an IC50 value of 1.2 ± 1.1 µM against a specific cancer cell line nih.gov. In another study, novel triarylimidazole derivatives incorporating a naphthalene ring showed significant activity against melanoma cell lines, with some compounds displaying average IC50 values of 1.8 µM and 1.88 µM ekb.eg.
Table 3: In Vitro Antiproliferative Activity of Naphthalene Derivatives This table presents data for structurally related compounds to indicate the potential antiproliferative activity of the naphthalene scaffold.
| Compound Class | Cancer Cell Line | Activity (IC50) |
|---|---|---|
| 2-Naphthol derivative (5d) | - | 1.2 ± 1.1 µM |
| Triarylimidazole derivative (1) | Melanoma (UACC-62) | 1.85 µM |
| Triarylimidazole derivative (1) | Melanoma (M14) | 1.76 µM |
| Triarylimidazole derivative (2) | Melanoma (MALME-3M) | 1.51 µM |
| Triarylimidazole derivative (2) | Melanoma (SK-MEL-28) | 1.63 µM |
Mechanistic Studies of Biological Action at the Molecular/Cellular Level
The molecular mechanisms underlying the biological activities of N-(naphthyl)propanamide and its analogs have been investigated through enzyme inhibition studies. A key area of focus has been the bacterial fatty acid biosynthesis (FAS-II) pathway, which is essential for bacterial survival and distinct from the mammalian FAS-I system, making it an attractive target for novel antibiotics.
In a different context, a class of naphthyl amide derivatives has been identified as potent and selective reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the metabolism of the endocannabinoid 2-arachidonoylglycerol (B1664049) researchgate.net. This indicates that the naphthyl amide core can be adapted to target enzymes in various disease pathways.
Table 4: Enzyme Inhibition by N-(naphthyl)propanamide Analogs and Related Compounds This table presents data for structurally related compounds to suggest potential enzyme inhibitory activities of the this compound scaffold.
| Compound Class | Enzyme | Organism | Activity (IC50) |
|---|---|---|---|
| N-(naphthalen-1-yl)propanamide derivative (10c) | FabH | Escherichia coli | 2.1 µM |
| Naphthyl amide derivatives | Monoacylglycerol Lipase (MAGL) | Human | Potent and reversible inhibition |
Computational methods, such as molecular docking, have been employed to predict the molecular targets and binding affinities of naphthalene-containing compounds, providing valuable insights for further experimental validation.
Molecular docking studies of novel compounds synthesized from a 2-naphthol skeleton have been performed against histone deacetylase 2 (HDAC2), a key enzyme in epigenetic regulation and a target for cancer therapy. These studies revealed binding energies ranging from -9.08 to -10.08 kcal/mol, which are comparable to the co-crystallized ligand's affinity score of -9.75 kcal/mol, suggesting a potential inhibitory interaction nih.gov.
In the context of antiviral research, naphthyl derivatives have been investigated as potential inhibitors of the SARS-CoV papain-like protease (PLpro), an essential enzyme for viral replication. Molecular docking and dynamic simulation studies have suggested that the 1-naphthyl group can modulate interactions within the S3-S4 subsites of the enzyme, leading to conformational changes that render the active site non-functional.
While experimental binding affinity data, such as dissociation constants (Kd), are not widely available for this compound, these computational studies provide a basis for identifying potential molecular targets and guiding the design of future mechanistic investigations.
Table 5: Predicted Binding Affinities of Naphthalene Derivatives from Molecular Docking Studies This table presents computational data for structurally related compounds to infer potential molecular targets and binding interactions for the this compound scaffold.
| Compound Class | Potential Molecular Target | Predicted Binding Energy/Affinity |
|---|---|---|
| 2-Naphthol derivatives | Histone Deacetylase 2 (HDAC2) | -9.08 to -10.08 kcal/mol |
| Naphthyl derivatives | SARS-CoV Papain-Like Protease (PLpro) | Favorable binding within S3-S4 subsites |
Receptor Interaction Analysis
Direct receptor binding assays specifically for this compound are not extensively documented. However, the broader class of N-acylated naphthylamines has been investigated for interaction with various biological targets. For instance, studies on N-benzyltryptamine derivatives, which share an N-acylated amine motif, have shown varied affinities for serotonin (B10506) receptors, particularly the 5-HT₂ subtypes. In radioligand displacement studies, some of these compounds demonstrated affinities in the nanomolar range for 5-HT₂ₐ receptors, suggesting potential psychedelic activity researchgate.net.
Furthermore, research into N-2-methoxybenzyl (NBOMe) derivatives of phenethylamines, another class of N-substituted amines, has revealed potent interactions with serotonergic 5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂ₒ receptors, with most compounds exhibiting Ki and EC₅₀ values of less than 1 μM nih.gov. The N-substitution in these molecules was found to significantly increase binding affinity at several monoamine receptors nih.gov. While these compounds are structurally distinct from this compound, the data suggests that the N-acyl-naphthylamine scaffold has the potential to interact with aminergic G-protein coupled receptors. The specific receptor profile and binding affinities of this compound itself remain a subject for future investigation.
Table 1: Receptor Binding Data for Analogs of this compound
| Compound Class | Receptor Subtype | Reported Affinity (Ki or EC₅₀) | Reference |
| N-Benzyltryptamines | 5-HT₂ₐ | 10-100 nM (for some derivatives) | researchgate.net |
| NBOMe Derivatives | 5-HT₂ₐ, 5-HT₂ₙ, 5-HT₂ₒ | <1 μM (most compounds) | nih.gov |
Structure-Activity Relationship (SAR) Studies for Optimized Biological Properties
Structure-activity relationship (SAR) studies provide crucial information on how the chemical structure of a compound influences its biological activity. For this compound, SAR can be inferred from studies on its isomers and other N-acylated compounds.
A study on novel N-(naphthalen-1-yl)propanamide derivatives, which are structural isomers of the target compound, revealed that substitutions on the propanamide moiety significantly impact their antimicrobial activity researchgate.net. For example, the introduction of various heterocyclic moieties at the 2-position of the propanamide group led to compounds with notable antifungal and antibacterial properties. Specifically, compounds bearing 5-methyl-1,3,4-thiadiazol-2-ylthio, benzothiazol-2-ylthio, 1-methyl-1H-imidazol-2-ylthio, and 5-nitro-1H-benzimidazol-2-ylthio groups exhibited antifungal activity comparable to ketoconazole (B1673606) against at least one fungal species researchgate.net. This indicates that the core N-naphthylpropanamide structure can be a scaffold for developing antimicrobial agents and that modifications to the acyl chain are critical for potency and spectrum of activity.
General SAR principles from other N-acylated compounds, such as N-acyl β-lactam antibiotics, also highlight the importance of the N-acyl side chain in determining biological activity and target selectivity emerginginvestigators.org. These studies collectively suggest that for this compound, variations in the length and substitution of the propanamide chain, as well as substitutions on the naphthyl ring, would likely lead to significant changes in biological properties.
Table 2: Antimicrobial Activity of N-(naphthalen-1-yl)propanamide Derivatives
| Compound Derivative | Modification | Observed Antimicrobial Activity | Reference |
| 2a | 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio] | Antifungal activity | researchgate.net |
| 2b | 2-(benzothiazol-2-ylthio) | Antifungal and anti-gram-negative activity | researchgate.net |
| 2c | 2-[(1-methyl-1H-imidazol-2-yl)thio] | Antifungal and anti-gram-positive activity | researchgate.net |
| 2e | 2-[(5-nitro-1H-benzimidazol-2-yl)thio] | Antifungal and anti-gram-positive activity | researchgate.net |
Molecular Docking and Simulation Studies of Ligand-Target Interactions
In a study focusing on naphthyl derivatives as inhibitors of the SARS-CoV papain-like protease (PLpro), molecular modeling approaches were employed to understand the structural features important for inhibition nih.gov. The findings revealed that naphthyl derivatives can bind within the S3-S4 subsites of the enzyme. This binding can induce a conformational change, rendering the active site non-functional nih.gov. This suggests that the naphthyl group of this compound could potentially form favorable interactions within the hydrophobic pockets of protein targets.
The propanamide portion of the molecule would be expected to form hydrogen bonds and other polar interactions with the receptor. The exact binding mode and the key interacting residues would, of course, depend on the specific protein target. Molecular dynamics simulations on such ligand-protein complexes would be necessary to assess the stability of the binding and the dynamic behavior of the ligand within the active site. These computational approaches are invaluable for the rational design of more potent and selective analogs of this compound for a variety of therapeutic targets.
Future Research Directions and Emerging Challenges
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The development of environmentally benign and efficient methods for the synthesis of N-aryl amides, including N-(2-naphthyl)propanamide, is a paramount goal. scispace.comsemanticscholar.org Current research efforts are focused on moving away from traditional methods that often involve harsh reagents and generate significant waste. semanticscholar.org
Novel Synthetic Approaches:
Umpolung Amide Synthesis (UmAS): This method, which involves the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines, offers a direct route to N-aryl amides without the need for activating agents. nih.govacs.org It has the potential to be a more sustainable alternative to conventional methods. acs.org
Hypervalent Iodine-Mediated Rearrangement: A new protocol for preparing N-arylamides involves the aza-Hofmann-type rearrangement of amidines mediated by hypervalent iodine. This method allows for the conversion of nitriles to N-arylamides. mdpi.com
Copper-Catalyzed ipso-Amidation: A facile and economical synthesis of N-aryl amides has been developed using a ligand-free, copper-catalyzed ipso-amidation of arylboronic acids with nitriles. organic-chemistry.org This air-tolerant process offers a broad substrate scope and high efficiency. organic-chemistry.org
Electrosynthesis: The use of electrosynthesis is emerging as a green and sustainable approach to amide bond formation, offering an alternative to traditional chemical reagents. rsc.org
Sustainable Methodologies:
Green Chemistry Principles: Future synthetic strategies will increasingly incorporate the principles of green chemistry, such as the use of non-toxic solvents, renewable starting materials, and catalytic processes to minimize waste. scispace.comsemanticscholar.org Boric acid has been explored as a green catalyst for solvent-free amide synthesis. semanticscholar.org
Biocatalysis: The use of enzymes for amide bond formation is a promising green alternative to chemical methods. rsc.org ATP-dependent enzymes, coupled with ATP recycling systems, are being investigated for their potential in aqueous media. rsc.org
Investigation of Advanced Functionalization and Derivatization Strategies
To explore the full potential of this compound in various applications, the development of advanced methods for its functionalization and derivatization is crucial. These strategies aim to introduce new chemical moieties that can fine-tune the compound's properties for specific purposes.
Advanced Functionalization:
C-H Bond Functionalization: Direct C-H bond activation is a powerful tool for the regioselective introduction of functional groups onto the naphthalene (B1677914) core. anr.frnih.gov This approach reduces the need for pre-functionalized starting materials and is considered a more atom-economical process. anr.fr Research is ongoing to develop new catalytic systems for the selective functionalization of different positions on the naphthalene ring. nih.govacs.orgnih.gov
Directed C-H Activation: The use of directing groups can enable the selective functionalization of specific C-H bonds, such as the C4 and C8 positions of 1-naphthylamine derivatives. researchgate.net
Derivatization Strategies:
Introduction of Pharmacophores: Derivatization of this compound with various pharmacophoric groups can lead to the discovery of new biologically active compounds.
Probes for Biological Studies: The synthesis of derivatized versions of this compound, for instance with reporter tags or reactive groups, is essential for their use as chemical probes in biological investigations. nih.gov
Deeper Mechanistic Understanding of Chemical Reactivity and Biological Interactions
A thorough understanding of the chemical reactivity and biological interactions of this compound is fundamental for its rational design and application.
Chemical Reactivity:
Mechanistic Studies of Synthesis: Detailed mechanistic studies of novel synthetic reactions, such as the copper-catalyzed N-arylation of amides, are crucial for optimizing reaction conditions and expanding their scope. acs.orgnih.gov These studies often involve kinetic analysis and the characterization of reaction intermediates. nih.gov
Quantum Chemical Calculations: Computational methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) techniques, can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. samipubco.commdpi.com These calculations can help in understanding reaction mechanisms and predicting the properties of new compounds. samipubco.com
Biological Interactions:
Target Identification: A key challenge is to identify the specific biological targets of this compound and its derivatives. This is crucial for understanding their mechanism of action and for the development of new therapeutic agents.
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are needed to understand how modifications to the structure of this compound affect its biological activity.
Development of this compound as a Precursor for Advanced Materials
The unique structural features of the naphthalene moiety make this compound an interesting building block for the synthesis of advanced materials with novel properties.
Naphthalene-Based Polymers:
Synthesis of Novel Polymers: this compound can potentially be used as a monomer for the synthesis of new polymers. Naphthalene-containing polymers have shown promise in various applications, including as catalytic supports and in organic electronics. nih.govacs.org
Porous Polymers: Porous polymers incorporating naphthalene units have been synthesized and have demonstrated high efficiency in the uptake of CO2 and heavy metals. mdpi.com
Conjugated Polymers: Naphthalene diimide-based conjugated polymers have been developed for use in organic field-effect transistors (OFETs), exhibiting n-channel and ambipolar charge transport properties. acs.orgacs.org
Naphthalene-Containing Materials:
Epoxy Resins: Naphthalene has been incorporated into epoxy resins to create phase-change materials for thermal energy storage. mdpi.com
Computational Design of Novel Analogs with Predicted Properties
Computational methods are playing an increasingly important role in the design of new molecules with desired properties, and these approaches can be effectively applied to this compound.
In Silico Design Strategies:
Pharmacophore Modeling: This technique can be used to identify the key structural features required for the biological activity of this compound and its analogs. researchgate.netdovepress.comnih.govdergipark.org.tr The resulting pharmacophore models can then be used to screen virtual libraries of compounds to identify new potential drug candidates. dovepress.comdergipark.org.tr
Molecular Docking: This method can predict the binding mode of this compound derivatives to their biological targets, providing insights into the molecular basis of their activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of compounds with their biological activity, enabling the prediction of the activity of new, unsynthesized analogs. researchgate.net
ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel analogs, helping to prioritize compounds for further experimental evaluation. dovepress.comnih.gov
New Avenues in Mechanistic Biological Research and Target Identification
The identification of the molecular targets of this compound is a critical step in elucidating its mechanism of action and exploring its therapeutic potential.
Target Identification Methodologies:
Chemoproteomics: This powerful technology combines chemical probes with mass spectrometry-based proteomics to identify the protein targets of small molecules in a complex biological system. nih.govtum.denih.govresearchgate.netyoutube.com Affinity-based protein profiling (AfBPP) is a chemoproteomic approach that has been successfully used for target deconvolution. tum.de
Probe-Free Methods: In cases where the synthesis of a suitable chemical probe is challenging, probe-free methods can be employed to detect protein-ligand interactions. nih.govresearchgate.net
In Vitro Evolution and Whole Genome Analysis (IVIEWGA): This method involves selecting for drug resistance in vitro followed by whole-genome sequencing to identify mutations that confer resistance, which can point to the drug's target. nih.gov
Drug Target Fishing: Computational approaches, including pharmacophore modeling, can be used to screen databases of known protein targets to identify potential binding partners for a given compound. dergipark.org.tr
Emerging Research Areas:
Exploration of Uncharacterized Biological Activities: Systematic screening of this compound and its derivatives in a wide range of biological assays could uncover novel and unexpected therapeutic applications.
Investigation of Off-Target Effects: Understanding the off-target interactions of this compound is crucial for assessing its safety profile and for potential drug repurposing. dovepress.com
Q & A
Basic Question
- NMR : The aromatic region (7.2–8.3 ppm) will show distinct multiplet patterns for the naphthyl group, differing from phenyl or substituted phenyl analogs (e.g., para-substituted derivatives in ). The amide proton (NH) appears as a broad singlet at ~6.5 ppm in DMSO-d6 .
- IR : Confirm the amide bond with C=O stretching at ~1650 cm⁻¹ and N–H bending at ~1550 cm⁻¹ .
- Mass Spectrometry : Look for the molecular ion peak at m/z 215 (C₁₃H₁₃NO⁺) and fragmentation patterns (e.g., loss of CO to yield m/z 171) .
What strategies resolve contradictions in reported biological activities of this compound derivatives?
Advanced Question
Discrepancies in bioactivity (e.g., enzyme inhibition vs. no activity) may arise from:
- Substituent Effects : Compare analogs (e.g., sulfonamide vs. hydroxyl groups) using SAR studies . For example, sulfonamide derivatives show enhanced binding to enzymes like carbonic anhydrase .
- Assay Conditions : Standardize protocols (pH, temperature, solvent) to minimize variability. A study on benzothiazole derivatives found that DMSO concentration >1% artificially suppressed activity .
- Data Validation : Use orthogonal assays (e.g., fluorescence quenching and SPR for binding studies) to confirm results .
How can computational modeling guide the design of this compound-based enzyme inhibitors?
Advanced Question
- Docking Studies : Use AutoDock Vina to predict binding modes. For example, the naphthyl group may occupy hydrophobic pockets in kinases or proteases .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
- QSAR : Develop models correlating substituent electronic parameters (Hammett σ) with IC₅₀ values .
What are the challenges in characterizing the metabolic stability of this compound in preclinical studies?
Advanced Question
- Phase I Metabolism : Use liver microsomes (human/rat) to identify oxidative metabolites (e.g., hydroxylation at the naphthyl ring) via LC-MS/MS .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms; the naphthyl group may induce steric hindrance, reducing metabolism .
- Data Interpretation : Address interspecies variability (e.g., rat microsomes overpredict human clearance by 2–3×) using scaling factors .
How do structural modifications of this compound impact its physicochemical properties for drug development?
Advanced Question
- LogP : Introducing polar groups (e.g., sulfonamide in ) reduces LogP from 3.5 (parent compound) to 2.1, improving solubility.
- Melting Point : Bulky substituents (e.g., tert-butyl in ) increase crystallinity (mp >200°C vs. 180°C for unmodified analogs).
- Permeability : Use Caco-2 assays; methyl groups at the amide nitrogen enhance permeability 2-fold .
What analytical methods are critical for detecting impurities in this compound batches?
Basic Question
- HPLC : Use a C18 column (gradient: 20–80% acetonitrile in water) to separate starting materials (e.g., 2-naphthylamine, RT 3.2 min) and byproducts .
- GC-MS : Detect volatile impurities (e.g., residual propionyl chloride) with a DB-5MS column .
- Elemental Analysis : Confirm purity (>98%) by matching calculated vs. observed C, H, N values .
How can this compound serve as a precursor for fluorescent probes in biological imaging?
Advanced Question
- Derivatization : Attach fluorophores (e.g., dansyl chloride) to the amide nitrogen via nucleophilic substitution .
- Applications : Use in live-cell imaging (λex/λem 350/450 nm) to track protein localization .
- Validation : Compare fluorescence intensity with controls (e.g., naphthyl-free analogs show 50% lower signal) .
What experimental designs mitigate toxicity risks during in vivo studies of this compound analogs?
Advanced Question
- Dose Escalation : Start at 10 mg/kg (rodents) and monitor hepatic/renal biomarkers (ALT, BUN) .
- Metabolite Profiling : Identify toxic metabolites (e.g., epoxides) via glutathione trapping assays .
- Controls : Include vehicle-only and structurally related negative controls (e.g., N-phenylpropanamide) .
How do crystal polymorphism studies inform formulation strategies for this compound-based drugs?
Advanced Question
- XRPD : Identify polymorphs (Form I: monoclinic, Form II: orthorhombic) and assess stability under accelerated conditions (40°C/75% RH) .
- Bioavailability : Form I exhibits 30% higher solubility in simulated intestinal fluid (pH 6.8) .
- Patent Considerations : Document polymorphic transitions during scale-up to avoid IP conflicts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
